molecular formula C18H15N5O3 B4177364 7-oxo-N-(4-phenoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide

7-oxo-N-(4-phenoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide

Cat. No.: B4177364
M. Wt: 349.3 g/mol
InChI Key: RBFZVDSHFYVDCF-UHFFFAOYSA-N
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Description

The compound 7-oxo-N-(4-phenoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide belongs to the tetrahydrotriazolopyrimidine class, a scaffold known for diverse biological activities, including herbicidal and antimicrobial properties . Its structure features a partially saturated triazolo[1,5-a]pyrimidine core with a 7-oxo group and a carboxamide substituent at position 5 linked to a 4-phenoxyphenyl moiety. The 4-phenoxyphenyl group introduces steric bulk and lipophilicity, which may influence binding affinity and metabolic stability compared to analogs with simpler aryl substituents.

Properties

IUPAC Name

7-oxo-N-(4-phenoxyphenyl)-5,6-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c24-16-10-15(22-18-19-11-20-23(16)18)17(25)21-12-6-8-14(9-7-12)26-13-4-2-1-3-5-13/h1-9,11,15H,10H2,(H,21,25)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFZVDSHFYVDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=NC=NN2C1=O)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The table below summarizes key structural differences and molecular properties of selected analogs:

Compound Name & Source Substituent(s) Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 4-Phenoxyphenyl C₁₉H₁₇N₅O₃ 375.37 High lipophilicity, bulky substituent
N-(3-Methoxyphenyl) analog 3-Methoxyphenyl C₁₃H₁₃N₅O₃ 287.27 Electron-donating methoxy group
N-(3-Methylphenyl) analog 3-Methylphenyl C₁₄H₁₅N₅O₂ 293.30 Hydrophobic methyl group
N-(4-Methoxyphenyl)-7-pyridinyl analog 4-Methoxyphenyl, pyridin-2-yl C₁₉H₁₈N₆O₂ 370.39 Dual aryl groups, increased polarity
Multi-substituted analog 2-Methoxyphenyl, 4-methoxyphenyl, thienyl C₂₅H₂₃N₅O₃S 473.55 Heterocyclic thienyl moiety

Key Observations:

  • Electronic Effects: Methoxy groups (e.g., in and ) introduce electron-donating properties, which may modulate hydrogen bonding or charge interactions with biological targets.
  • Steric Bulk: Bulky substituents like 4-phenoxyphenyl or pyridinyl could sterically hinder binding to enzymes such as acetolactate synthase (ALS), a common herbicide target .

Bioactivity and Functional Group Implications

Herbicidal Activity

Triazolo[1,5-a]pyrimidine sulfonamides (e.g., in ) exhibit potent herbicidal activity by inhibiting ALS. However, the target compound’s carboxamide group (vs. sulfonamide) likely alters binding interactions. For instance:

  • Sulfonamides form stronger hydrogen bonds with ALS due to their sulfonyl group, whereas carboxamides rely on weaker dipole interactions .
  • Substituted phenyl groups (e.g., 4-phenoxyphenyl) may compensate for reduced hydrogen bonding by enhancing hydrophobic interactions with enzyme pockets.
Antimicrobial Potential

The 4-phenoxyphenyl group’s bulk may limit penetration into microbial cells compared to smaller analogs like the N-(3-methylphenyl) derivative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-oxo-N-(4-phenoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide
Reactant of Route 2
Reactant of Route 2
7-oxo-N-(4-phenoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide

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